molecular formula C31H46O3 B3061116 2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione CAS No. 52691-91-5

2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione

Cat. No.: B3061116
CAS No.: 52691-91-5
M. Wt: 466.7 g/mol
InChI Key: XIKNTKPLCMKTSC-UHFFFAOYSA-N
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Description

The compound 2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione (hereafter referred to as the "Target Compound") is a derivative of 1,4-naphthoquinone with a structurally complex side chain. It is recognized as Phytonadione Impurity 6 (CAS: N/A) and is closely related to phylloquinone (Vitamin K1) . Its molecular formula is C₃₁H₄₈O₃, distinguishing it from Vitamin K1 (C₃₁H₄₆O₂) by the addition of an oxygen atom and a saturated bond in the side chain. The key structural feature is the oxirane (epoxide) ring at the 3-position of the naphthoquinone core, replacing the double bond found in Vitamin K1’s phytyl chain. This modification impacts its chemical reactivity, stability, and biological activity .

Properties

IUPAC Name

2-methyl-3-[[3-methyl-3-(4,8,12-trimethyltridecyl)oxiran-2-yl]methyl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O3/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-19-31(6)28(34-31)20-27-24(5)29(32)25-17-7-8-18-26(25)30(27)33/h7-8,17-18,21-23,28H,9-16,19-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKNTKPLCMKTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)(C)CCCC(C)CCCC(C)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967132
Record name 2-Methyl-3-{[3-methyl-3-(4,8,12-trimethyltridecyl)oxiran-2-yl]methyl}naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52691-91-5
Record name 1,4-Naphthalenedione, 2-methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-{[3-methyl-3-(4,8,12-trimethyltridecyl)oxiran-2-yl]methyl}naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione is a derivative of naphthoquinone, which has garnered attention for its diverse biological activities. Naphthoquinones are known for their roles in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C₃₀H₄₈O₂
  • Molecular Weight: 464.71 g/mol

This compound features a naphthoquinone core with various substituents that may influence its biological activity.

Anticancer Activity

Research has demonstrated that naphthoquinone derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Line Studies: A study evaluated the cytotoxic effects of several naphthoquinone derivatives on human lung (H460), triple-negative breast (MDA-MB-231), and ovarian (A2780) cancer cell lines. Compounds derived from the naphthoquinone structure showed IC₅₀ values indicating effective inhibition of cell proliferation, particularly against the A2780 cell line .
CompoundIC₅₀ (μM)Cell Line
5f30.48H460
84.24H460
5c21.6MDA-MB-231
5g2.68A2780

The biological activity of naphthoquinones is primarily attributed to their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancerous cells. Additionally, these compounds can interact with DNA and inhibit key signaling pathways involved in cell survival:

  • Key Pathways Affected:
    • NAD(P)H-quinone oxidoreductase (NQO1)
    • STAT3 signaling
    • NF-κB signaling

These interactions are crucial for the selective targeting of cancer cells while minimizing toxicity to normal cells .

Antimicrobial and Anti-inflammatory Properties

Beyond anticancer activity, naphthoquinone derivatives have shown promise as antimicrobial agents. They exhibit activity against a range of pathogens due to their ability to disrupt cellular membranes and inhibit vital metabolic processes in bacteria and fungi . Additionally, their anti-inflammatory properties have been linked to the inhibition of pro-inflammatory cytokines.

Synthesis and Evaluation

A notable study synthesized various naphthoquinone derivatives and assessed their biological activities. The most promising compounds were characterized by their selective cytotoxicity towards cancer cells while exhibiting low toxicity towards non-cancerous cells. This selectivity is essential for developing effective cancer therapies with minimal side effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression. Such studies provide insights into how structural modifications can enhance biological efficacy and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The Target Compound is part of a family of naphthoquinones with varying side chains. Below is a comparative analysis:

Phylloquinone (Vitamin K1)
  • Molecular Formula : C₃₁H₄₆O₂ .
  • Structure : Features a phytyl chain (3,7,11,15-tetramethyl-2-hexadecenyl) with an E-configured double bond at the 2-position (trans stereochemistry) .
  • Role : Essential for blood coagulation and electron transport in Photosystem I .
  • Physical Properties : Boiling point ~543.8°C (predicted), density 0.953 g/cm³ .
Dihydro Vitamin K1 (β,γ-Dihydro Vitamin K1)
  • Molecular Formula : C₃₁H₄₈O₂ (CAS: 64236-23-3) .
  • Role : A byproduct of Vitamin K1 hydrogenation; reduced redox activity due to lack of conjugated double bonds .
Target Compound (Phytonadione Impurity 6)
  • Molecular Formula : C₃₁H₄₈O₃ .
  • Structure : Contains a 3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl group. The oxirane ring introduces steric hindrance and polar reactivity compared to Vitamin K1’s phytyl chain .
  • Role : Likely formed during synthetic modifications (e.g., epoxidation) of Vitamin K1; its biological activity remains understudied but may interfere with redox processes .

Physicochemical Properties

Property Target Compound Phylloquinone (Vitamin K1) Dihydro Vitamin K1
Molecular Weight 468.71 g/mol 450.70 g/mol 452.71 g/mol
Boiling Point N/A 543.8°C (predicted) 543.8°C (predicted)
Density N/A 0.953 g/cm³ 0.953 g/cm³
Key Functional Group Oxirane ring E-configured double bond Saturated alkyl chain

Notes:

  • Vitamin K1’s double bond is critical for its role in redox cycling; saturation (as in dihydro forms) or epoxidation disrupts electron transfer efficiency .

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for naphthalenedione) and alkyl chain signals (δ 0.5–2.5 ppm). The oxirane methyl group may appear as a singlet near δ 1.2–1.5 ppm .
    • HRMS : Confirm molecular weight (e.g., exact mass ± 2.4 kcal/mol accuracy via DFT-predicted values) .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Key parameters: R-factor < 5%, resolution ≤ 1.0 Å .

What computational approaches are suitable for modeling the electronic properties and thermochemical stability of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to predict bond dissociation energies and redox potentials. Basis sets (6-311+G(d,p)) are recommended for accuracy .
  • Thermochemical Analysis : Calculate Gibbs free energy changes (ΔG) for epoxide ring-opening reactions to assess stability under physiological conditions.
  • Contradiction Resolution : Cross-validate computational results with experimental DSC/TGA data to address discrepancies in predicted vs. observed stability.

How does the oxirane moiety influence the compound’s reactivity and potential biological activity?

Q. Advanced

  • Reactivity : The strained epoxide ring may undergo nucleophilic attack (e.g., by thiols in cellular environments), forming covalent adducts. Monitor via HPLC-MS to track degradation products.
  • Biological Activity : Use MTT assays (as in ) to evaluate antiproliferative effects. Compare IC₅₀ values with non-epoxide analogs to isolate the oxirane’s contribution.
  • Mechanistic Insight : Perform molecular docking studies to assess interactions with targets like thioredoxin reductase, leveraging the epoxide’s electrophilicity.

What experimental strategies can resolve contradictions in stability data under varying pH and temperature conditions?

Q. Advanced

  • Controlled Degradation Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, analyzing stability via UPLC-UV/HRMS .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to derive degradation rate constants (k), identifying pH-sensitive functional groups (e.g., epoxide, quinone).
  • Comparative Analysis : Benchmark against structurally related compounds (e.g., 1,4-naphthoquinones without alkyl chains) to isolate stability trends .

What are the challenges in characterizing the long alkyl chain’s conformational effects, and how can they be addressed?

Q. Advanced

  • Dynamic NMR : Resolve rotational barriers of the tridecyl chain at low temperatures (−40°C) to observe splitting of methyl proton signals.
  • Molecular Dynamics (MD) Simulations : Simulate chain flexibility in lipid bilayers (CHARMM force field) to predict membrane permeability.
  • SAXS/WAXS : Analyze bulk material to correlate chain packing with crystallinity.

How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Q. Advanced

  • Analog Synthesis : Modify the alkyl chain length (e.g., 4,8,12-trimethyl vs. linear chains) and epoxide substituents (e.g., methyl vs. phenyl).
  • In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF7, DU-145) using standardized MTT protocols .
  • QSAR Modeling : Correlate logP values (from HPLC retention times) with cytotoxicity to identify optimal hydrophobicity ranges.

What analytical methods are critical for detecting and quantifying this compound in complex biological matrices?

Q. Advanced

  • LC-MS/MS : Use multiple reaction monitoring (MRM) with transitions specific to the naphthalenedione core (e.g., m/z 340→123).
  • Sample Preparation : Solid-phase extraction (C18 columns) to isolate the compound from plasma/lysate, minimizing matrix effects.
  • Validation : Assess recovery rates (>85%) and limit of quantification (LOQ < 10 nM) per ICH guidelines.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione
Reactant of Route 2
2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.